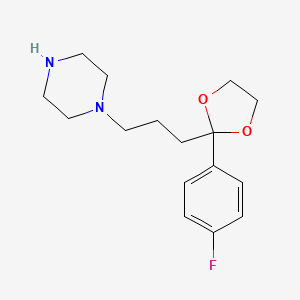

1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine

Description

Properties

IUPAC Name |

1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c17-15-4-2-14(3-5-15)16(20-12-13-21-16)6-1-9-19-10-7-18-8-11-19/h2-5,18H,1,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZDOTGIRWIQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2(OCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382442 | |

| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55846-41-8 | |

| Record name | 1-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring with 4-Fluorophenyl Substitution

The 1,3-dioxolane ring is commonly synthesized by acetalization of a corresponding aldehyde or ketone with ethylene glycol or related diols under acid catalysis. For the 4-fluorophenyl-substituted dioxolane, the precursor is often 4-fluorobenzaldehyde or a related fluorophenyl ketone.

Coupling to Piperazine

Piperazine coupling is usually achieved by nucleophilic substitution of a halogenated intermediate or by reductive amination. Piperazine is often used in its anhydrous form to prevent side reactions.

Detailed Synthetic Procedures and Conditions

Piperazine Salt Formation and Reaction with Ketone

- Reagents: Anhydrous piperazine, lithium metal, hexamethylphosphoric triamide (HMPT), anhydrous toluene.

- Procedure: Piperazine is dried and reacted with lithium metal in toluene/HMPT under argon to form lithium piperazide salt. This salt then reacts with a ketone such as 1-(6-methoxy-2-naphthyl)-1-ethanone to yield the piperazine-substituted product.

- Conditions: Stirring under argon for 24 hours for lithium dissolution, followed by 65 hours reaction with ketone at room temperature.

- Yield: Approximately 35% after purification by column chromatography.

- Purification: Column chromatography on silica gel with 5% methanol in dichloromethane; recrystallization from ethyl acetate.

- Reference: Adapted from methods used in synthesis of piperazine-containing derivatives with dopaminergic activity.

Protection of Piperazine Nitrogen

- Reagents: Di-tert-butyl dicarbonate (Boc2O), NaOH, tetra-n-butylammonium hydrogensulfate, toluene, water.

- Procedure: Piperazine-containing ketone is treated with Boc2O in a biphasic system with NaOH and phase transfer catalyst to protect the secondary amine.

- Conditions: Room temperature with monitoring by TLC until completion.

- Yield: Around 83%.

- Purpose: Protecting group prevents undesired N-alkylation in subsequent steps.

Alkylation to Introduce Bromoethyl Group

- Reagents: 1,2-Dibromoethane, NaOH, tetra-n-butylammonium hydrogensulfate.

- Procedure: The Boc-protected piperazine ketone is stirred with NaOH and phase transfer catalyst, then treated with 1,2-dibromoethane to introduce a bromoethyl substituent.

- Conditions: Heating at 40-150 °C for up to 20 hours.

- Yield: Approximately 50%.

- Note: The bromoethyl intermediate is sensitive and decomposes upon handling.

Use of Phase Transfer Catalysis and Bases

- The reaction steps involving alkylation and coupling are often carried out in polar aprotic solvents such as N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, or N-methylpyrrolidone.

- Suitable bases include sodium carbonate, potassium carbonate, sodium hydroxide, or organic bases like triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Phase transfer catalysts such as tetraalkylammonium salts or crown ethers facilitate the transfer of ionic species into organic phases, enhancing reaction rates and yields.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formation of lithium piperazide salt and ketone coupling | Piperazine (anhydrous), Li metal, HMPT | Toluene | Argon atmosphere, RT, 24+65 h | 35 | Requires strict drying and inert atmosphere |

| 2 | Protection of piperazine N | Di-tert-butyl dicarbonate, NaOH, phase transfer catalyst | Toluene/water biphasic | RT, monitored by TLC | 83 | Boc protection to avoid N-alkylation |

| 3 | Alkylation with bromoethyl | 1,2-Dibromoethane, NaOH, phase transfer catalyst | Water/toluene biphasic | 40-150 °C, up to 20 h | 50 | Intermediate sensitive to decomposition |

| 4 | Final coupling/alkylation | Bases (e.g., K2CO3, DBU), polar aprotic solvents | DMF, DMSO, NMP | 30-150 °C | Variable | Phase transfer catalysis enhances reaction |

Research Findings and Analytical Data

- The synthetic routes described yield compounds with high affinity for dopaminergic D2 receptors, indicating biological relevance of the piperazine derivatives.

- Purification by column chromatography and recrystallization ensures high purity, critical for biological assays.

- The stability of intermediates such as bromoethyl derivatives is limited, requiring careful handling and prompt use.

- Phase transfer catalysis and choice of base significantly influence reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems .

- Antipsychotic Properties : Some studies suggest that piperazine-containing compounds may have antipsychotic effects, making them candidates for further development in psychiatric disorders .

Medicinal Chemistry

1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine can serve as a lead compound in medicinal chemistry for developing new antidepressants and antipsychotics. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Material Science

The compound's fluorinated structure may also lend itself to applications in material science, particularly in the development of:

- Fluorinated Polymers : These materials are known for their chemical resistance and thermal stability. The incorporation of this compound could lead to new polymeric materials with enhanced properties .

- Nanotechnology : Research into the use of piperazine derivatives in nanomaterials could lead to advancements in drug delivery systems and targeted therapies.

Study on Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives, including those similar to 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine. The results indicated significant antidepressant-like activity in animal models, suggesting a viable pathway for clinical development .

Synthesis and Characterization

Research conducted at a leading pharmaceutical lab focused on synthesizing derivatives of the compound. The study highlighted the successful modification of the dioxolane ring to improve solubility and bioactivity. Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity of synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the dioxolane ring can influence the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine Cores

SC211 (ChEMBL329228)

- Structure : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.

- Key Differences : Replaces the dioxolane-fluorophenyl group with a chlorophenylpiperazine and a benzamide moiety.

- Activity : High affinity and selectivity for dopamine D4 receptors (D4R), unlike the target compound, which lacks reported D4R specificity .

SC212 (ChEMBL1940410)

- Structure : 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine.

- Key Differences : Substitutes dioxolane with a thioether linkage and adds a trifluoromethylphenyl group.

- Activity: Atypical antipsychotic activity via dopamine D2 receptor (D2R) modulation. The target compound’s D2R affinity remains uncharacterized, but structural novelty (Tanimoto score = 0.19) suggests divergent receptor interactions .

Norbo-17/18

- Structure : Exo/endo-N-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide.

- Key Differences : Incorporates a bicycloheptene carboxamide instead of dioxolane.

- Activity : Targets serotonin receptors, highlighting how rigid bicyclic systems influence receptor selectivity compared to the flexible dioxolane in the target compound .

Functional Analogues in Dopaminergic Systems

GBR-12909

- Structure : 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine.

- Key Differences : Bis(4-fluorophenyl)methoxy group enhances dopamine transporter (DAT) binding.

- Activity : Potent dopamine reuptake inhibitor, self-administered in primates at 0.03–1.0 mg/kg, comparable to cocaine. The target compound’s dioxolane may reduce DAT affinity but improve metabolic stability .

HBK Series (HBK14–HBK19)

- Structure: Variably substituted phenoxypropyl-piperazines (e.g., HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine).

- Key Differences: Phenoxy groups replace dioxolane, with halogen/methyl substitutions.

- Activity : Structural diversity in HBK compounds demonstrates how substituents (e.g., chloro, methoxy) fine-tune serotonin/dopamine receptor affinity, suggesting the target compound’s fluorophenyl-dioxolane may optimize selectivity .

Receptor Targeting

- Sigma Receptor Ligands: Alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol enhances NMDA-stimulated dopamine release, indicating sigma receptor interactions. The target compound’s dioxolane may confer distinct regulation of dopaminergic pathways .

- Antioxidant/AChE Inhibitors : Piperazine derivatives like 3f (1-(3-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)propyl)-3,7-dimethylpurine-2,6-dione) show antioxidant activity, while thiazolylhydrazones (e.g., 3a–k) inhibit acetylcholinesterase (AChE). The target compound’s lack of purine/thiazole groups likely shifts its pharmacological profile .

Data Table: Key Comparative Parameters

Biological Activity

1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 294.37 g/mol. The structure features a piperazine ring, a dioxolane moiety, and a fluorophenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine typically involves the following steps:

- Formation of Dioxolane : The reaction of 4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst forms the dioxolane ring.

- Alkylation : The formed dioxolane is then alkylated with piperazine.

- Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that compounds containing the dioxolane structure exhibit significant antimicrobial properties. In studies involving various derivatives, compounds similar to 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625-1250 |

| Compound B | E. faecalis | 500 |

| Compound C | C. albicans | 250 |

The mechanism of action for compounds like 1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine may involve interaction with specific molecular targets such as bacterial enzymes or cell membrane components. This interaction can disrupt essential cellular processes leading to cell death .

Case Studies

In a notable case study published in Molecules, several dioxolane derivatives were assessed for their antibacterial and antifungal activities. The study found that many derivatives exhibited excellent activity against both bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents .

In another study focusing on structure-activity relationships (SAR), modifications to the dioxolane ring significantly influenced the biological activity, suggesting that careful design could enhance efficacy against specific pathogens .

Q & A

Q. What are the optimized synthetic routes for 1-(3-(2-(4-fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperazine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Stepwise Alkylation : Start with nucleophilic substitution of 1,3-dioxolan-2-ylpropyl halides with piperazine derivatives. Use polar aprotic solvents (e.g., DMF) and KCO as a base to facilitate deprotonation and alkylation (see for analogous procedures).

- Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane (1:8) to isolate intermediates. Monitor via TLC (hexane:EtOAc = 2:1) to confirm reaction completion .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equiv. of propargyl bromide) and reaction time (6–7 hours under ambient conditions) to minimize side products .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Analysis : Use H NMR to confirm the presence of the 4-fluorophenyl group (δ 6.9–7.3 ppm for aromatic protons) and the dioxolane ring (δ 4.0–4.5 ppm for -O-CH-O-). Compare with analogous compounds in and for diagnostic peaks .

- Mass Spectrometry : Perform HRMS to verify the molecular ion peak (e.g., m/z calculated for CHFNO: 330.1745).

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs by modifying the fluorophenyl group (e.g., substituents at para/meta positions) or replacing the dioxolane ring with other heterocycles (e.g., tetrahydrofuran). Follow protocols in for arylpiperazine derivatives .

- In Vitro Assays : Test binding affinity for serotonin (5-HT) and dopamine (D) receptors using radioligand displacement assays (see for IC determination methods). Compare with reference compounds like NAN-190 .

- Behavioral Studies : Use rodent models to assess antipsychotic or anxiolytic activity, focusing on dose-dependent effects (e.g., catalepsy tests) .

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., piperazine ring or dioxolane methyl groups). Cross-validate with in vitro microsomal studies (e.g., liver microsomes from Wistar rats, as in ) .

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Correlate results with molecular docking to identify enzyme-binding hotspots .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Validation : Replicate key findings (e.g., antimicrobial activity) using standardized protocols (CLSI guidelines) and multiple bacterial strains (Gram-positive vs. Gram-negative).

- Data Normalization : Use internal controls (e.g., ciprofloxacin for antibacterial assays) to account for inter-lab variability. Reference for fluorophenyl-piperazine bioactivity benchmarks .

- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. For example, discrepancies in IC values may arise from differences in cell lines or receptor preparations .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for assessing the neuropharmacological activity of this compound?

Methodological Answer:

- Receptor Transfected Cells : Use CHO cells expressing human 5-HT or D receptors for calcium flux or cAMP assays. Optimize transfection efficiency via qPCR .

- Primary Neuronal Cultures : Evaluate neuroprotective effects against glutamate-induced excitotoxicity. Measure caspase-3 activation via Western blot .

Q. How can molecular docking be utilized to rationalize the binding mode of this compound to target proteins?

Methodological Answer:

- Protein Preparation : Retrieve crystal structures of target receptors (e.g., 5-HT, PDB: 7E2Z) and perform energy minimization with AMBER.

- Docking Workflow : Use AutoDock Vina to generate binding poses. Prioritize poses with hydrogen bonds to Asp116 (5-HT) or Ser193 (D). Validate with MM-GBSA free energy calculations .

- Cross-Validation : Compare docking scores with experimental IC values to identify critical residues (e.g., fluorophenyl interactions with hydrophobic pockets) .

Handling & Safety

Q. What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; work in a fume hood .

- Storage : Store at 2–8°C under inert gas (N) to prevent oxidation. Use amber vials to limit photodegradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.